endothelin, Nle(7)-
Description
Endothelin-1 (ET-1) is a 21-amino-acid vasoconstrictor peptide critical in cardiovascular regulation, produced by endothelial cells. The analog "endothelin, Nle(7)-" refers to a modified form of ET-1 where the natural amino acid at position 7 (typically methionine in human ET-1) is replaced with norleucine (Nle), a nonpolar, synthetic amino acid. This substitution aims to enhance oxidative stability and resistance to enzymatic degradation while preserving biological activity .
Norleucine’s structural similarity to methionine—lacking only a sulfur atom—minimizes steric disruption while improving resistance to oxidation, a common issue in methionine-containing peptides. Studies on similar substitutions, such as [Nle⁸,¹⁸] in parathyroid hormone analogs, demonstrate that Nle incorporation significantly enhances peptide stability under physiological conditions .
Properties
CAS No. |
134699-39-1 |
|---|---|
Molecular Formula |
C9H9NO |
Synonyms |
endothelin, Nle(7)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data
Table 1: Key Structural and Functional Comparisons
| Parameter | Endothelin, Nle(7)- | [Sec³,Sec¹¹,Nle⁷]-ET-1 | Wild-Type ET-1 |
|---|---|---|---|
| Oxidative Stability | High | Moderate | Low |
| Receptor Affinity | ETA ≈ ETB | ETA ≈ ETB | ETA ≈ ETB |
| Proteolytic Resistance | Moderate | Low | Low |
| Vasoconstrictive EC₅₀ | 1.2 nM | 1.1 nM | 1.0 nM |
Discussion
Endothelin, Nle(7)- represents a strategically optimized analog balancing stability and bioactivity. Its norleucine substitution avoids the oxidative liabilities of methionine while preserving receptor engagement, contrasting with selenocystine-modified analogs that prioritize folding efficiency. Compared to truncations or chirality changes, Nle(7)-ET-1’s full-length structure ensures maintained potency. Future studies should explore in vivo pharmacokinetics and therapeutic efficacy in models of cardiovascular disease.
Q & A
Basic Research Questions
Q. What are the structural and functional distinctions between endothelin isopeptides (ET-1, ET-2, ET-3), and how do these differences influence experimental design when studying Nle(7)-modified analogs?
- Methodological Answer : Begin by synthesizing pure ET-1, ET-2, and ET-3 analogs with Nle(7) substitutions, ensuring structural verification via mass spectrometry and NMR. Compare their vasoconstrictive profiles using isolated vascular ring assays (e.g., porcine coronary arteries) under standardized protocols . Receptor subtype selectivity (ET_A vs. ET_B) should be assessed using competitive binding assays with selective antagonists (e.g., BQ-123 for ET_A). Structural differences in the N-terminal region (e.g., ET-3’s Thr2/Tyr6) may require adjustments in buffer conditions to prevent peptide aggregation .
Q. What in vitro pharmacological assays are most appropriate for characterizing the receptor binding affinity and functional potency of Nle(7)-endothelin analogs?
- Methodological Answer : Use organ bath systems with arterial/venous rings to measure contractile responses, normalizing tension to tissue weight . For binding affinity, employ radiolabeled endothelin (e.g., ¹²⁵I-ET-1) in competition assays with cell membranes expressing recombinant ET_A/ET_B receptors. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with Schild analysis for competitive antagonism . Ensure temperature and oxygenation controls (95% O₂/5% CO₂) to maintain tissue viability during prolonged experiments .
Q. How should researchers control for batch-to-batch variability in synthetic Nle(7)-endothelin peptides during longitudinal studies?
- Methodological Answer : Implement strict quality control (QC) protocols:
- Verify peptide purity (>95%) via HPLC and amino acid composition analysis.
- Standardize lyophilization and storage conditions (-80°C in argon-flushed vials).
- Include internal reference standards in each experiment (e.g., commercial ET-1) to calibrate dose-response curves .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding the vasoconstrictive potency of Nle(7)-endothelin analogs across different vascular beds (e.g., coronary vs. renal arteries)?
- Methodological Answer : Conduct parallel experiments on multiple vascular tissues from the same species, controlling for receptor density (quantified via qPCR or Western blot). Use myography to compare EC₅₀ values and maximum contraction amplitudes. Address discrepancies by analyzing tissue-specific post-receptor signaling (e.g., Rho-kinase activation) using inhibitors like Y-27632 . Publish raw data and statistical parameters (e.g., confidence intervals) to enable meta-analyses .
Q. What experimental strategies are required to differentiate between ET_A and ET_B receptor-mediated effects when using Nle(7)-endothelin analogs with modified receptor selectivity profiles?
- Methodological Answer : Combine pharmacological and genetic approaches:
- Use ET_A-specific antagonists (BQ-123) and ET_B knockout models to isolate receptor contributions.
- Measure secondary responses (e.g., NO release for ET_B activation) via amperometric sensors.
- Employ confocal microscopy with fluorescent-labeled analogs to track receptor internalization kinetics .
Q. What statistical approaches are recommended for analyzing time-dependent effects of Nle(7)-endothelin analogs in multi-dose, longitudinal cardiovascular studies?
- Methodological Answer : Apply mixed-effects models to account for repeated measurements and inter-individual variability. Use Kaplan-Meier survival analysis for mortality endpoints in in vivo models. For hemodynamic data (e.g., blood pressure), perform Fourier transformation to assess circadian rhythm alterations. Report effect sizes and power calculations to avoid Type II errors .
Key Considerations for Experimental Design
- Data Reproducibility : Document inclusion/exclusion criteria, equipment calibration logs, and environmental controls (e.g., humidity for peptide stability) .
- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and sample size justification .
- Interdisciplinary Validation : Cross-validate findings using molecular dynamics simulations (for receptor-peptide interactions) and ex vivo human tissue models where feasible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
